molecular formula C21H22N4O6S B1684501 Raltitrexed CAS No. 112887-68-0

Raltitrexed

Cat. No.: B1684501
CAS No.: 112887-68-0
M. Wt: 458.5 g/mol
InChI Key: IVTVGDXNLFLDRM-HNNXBMFYSA-N
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Mechanism of Action

Target of Action

Raltitrexed, also known as Tomudex, is a specific inhibitor of the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a primary target for many anticancer drugs .

Mode of Action

this compound inhibits TS, leading to DNA fragmentation and cell death . The drug is transported into cells via a reduced folate carrier . Once inside the cell, this compound undergoes extensive polyglutamation, which enhances its inhibitory power and duration .

Biochemical Pathways

this compound’s action primarily affects the pathway of DNA synthesis. By inhibiting TS, it prevents the formation of thymidine triphosphate, a key component required for DNA synthesis . This disruption in DNA synthesis leads to DNA fragmentation and ultimately, cell death .

Pharmacokinetics

this compound’s pharmacokinetics reveal that it has a terminal half-life of 260 hours . The drug is best described by a 3-compartment model, suggesting considerable sequestration of this compound in tissues, predominantly as polyglutamate forms . The average clearance of this compound is 2.4 L/h (40 ml/min), and this value is significantly reduced in patients with compromised renal function .

Result of Action

this compound’s action results in significant molecular and cellular effects. It leads to DNA fragmentation and cell death . Studies have shown that this compound can inhibit tumor cell colony formation, arrest the cell cycle, decrease the mitochondrial membrane potential, and induce apoptosis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the combination of this compound with other active antitumor agents, which have different mechanisms of action and distinct tolerability profiles, may offer improved efficacy while maintaining acceptable toxicity .

Biochemical Analysis

Biochemical Properties

Raltitrexed inhibits thymidylate synthase (TS), leading to DNA fragmentation and cell death . It is transported into cells via a reduced folate carrier . Inside the cell, this compound is extensively polyglutamated, which enhances thymidylate synthase inhibitory power and duration .

Cellular Effects

This compound blocks an enzyme needed by the cell to live, interfering with the growth of cancer cells, which are eventually destroyed . It has been shown to significantly inhibit tumor cell colony formation, arrest the cell cycle, decrease the mitochondrial membrane potential, and induce apoptosis .

Molecular Mechanism

This compound’s mechanism of action involves the inhibition of thymidylate synthase (TS), leading to DNA fragmentation and cell death . It is transported into cells via a reduced folate carrier and inside the cell, this compound is extensively polyglutamated, enhancing thymidylate synthase inhibitory power and duration .

Temporal Effects in Laboratory Settings

This compound has a triexponential elimination with a prolonged terminal elimination phase . At the peak, approximately 30% of the administered dose is in the deep tissue compartment, and 24 hours after dosing, more than 20% of the administered dose remains in the body with over 99% in the deep tissue compartment .

Dosage Effects in Animal Models

In animal models, this compound has been shown to cause neural tube defects when administered at an optimal dose of 11.5 mg/kg body weight . The study found that this compound treatment significantly inhibited thymidylate synthase activity .

Metabolic Pathways

This compound is involved in the one-carbon metabolic pathway, where it acts as a folate analog and inhibits thymidylate synthase . This inhibition results in decreased synthesis of thymidine triphosphate, which is required for DNA synthesis .

Transport and Distribution

This compound is transported into cells via a reduced folate carrier . Once inside the cell, it is extensively polyglutamated, which enhances its inhibitory power and duration .

Subcellular Localization

Given that it is transported into cells via a reduced folate carrier and then extensively polyglutamated , it can be inferred that this compound likely localizes to the cytoplasm where it can interact with its target enzyme, thymidylate synthase.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Raltitrexed involves several key steps. One common method includes the reaction of N-(5-methylamino-2-thenoyl)-L-glutamate diethyl ester with 6-bromomethyl-3,4-dihydro-2-methyl-quinazoline-4-one under base catalysis and acid-binding conditions in the presence of an organic solvent. This produces a C-N coupling product, which undergoes hydrolysis under alkaline conditions. The hydrolysis product is then subjected to acid precipitation to obtain a crude product, which is further purified through recrystallization .

Industrial Production Methods: The industrial preparation of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves extraction and crystallization techniques to purify intermediates and the final product, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Raltitrexed undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring structure of this compound.

    Substitution: Substitution reactions can occur at the methylamino and thienyl groups, leading to the formation of different analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Raltitrexed has a wide range of scientific research applications:

Properties

IUPAC Name

(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTVGDXNLFLDRM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046482
Record name Raltitrexed
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Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Raltitrexed
Source Human Metabolome Database (HMDB)
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Solubility

soluble, 1.81e-02 g/L
Record name Raltitrexed
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Record name Raltitrexed
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Raltitrexed is an antineoplastic Agents and folic acid antagonists. Raltitrexed inhibits thymidylate synthase (TS) leading to DNA fragmentation and cell death. It is transported into cells via a reduced folate carrier. Inside the cell Raltitrexed is extensively polyglutamated, which enhances thymidylate synthase inhibitory power and duration. Inhibition of this enzyme results in decreased synthesis of thymidine triphosphate which is required for DNA synthesis.
Record name Raltitrexed
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00293
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CAS No.

112887-68-0
Record name Raltitrexed
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Record name Raltitrexed
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Record name Raltitrexed
Source DrugBank
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Record name Raltitrexed
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Record name N-[[5-[[(1,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thienyl]carbonyl]-L-Glutamic acid
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Record name RALTITREXED
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCB9EGG971
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Record name Raltitrexed
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180-184 °C, 180 - 184 °C
Record name Raltitrexed
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00293
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Raltitrexed
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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